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Compound Name: Deoxyenterocin

Cat. No.: B10789068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Deoxyenterocin is a polyketide natural product with potential biological activity. Accurate and

comprehensive characterization of its chemical structure and purity is paramount for any

research and development endeavor, from initial discovery to preclinical evaluation. This

document provides detailed application notes and standardized protocols for the analytical

characterization of deoxyenterocin using Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS). These techniques are indispensable for unambiguous structure

elucidation, purity assessment, and quantitative analysis.

Data Presentation
Table 1: Physicochemical Properties of Deoxyenterocin

Property Value Source

Molecular Formula C₂₂H₂₀O₉ PubChem

Molecular Weight 428.39 g/mol PubChem

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 5-
Deoxyenterocin in DMSO-d₆
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Position δC (ppm) δH (ppm), mult. (J in Hz)

1 174.0

2 79.7

3 45.9 2.85, m

4 35.8 2.20, m; 1.95, m

5 28.1 1.80, m; 1.60, m

6 68.4 4.10, m

7 203.1

8 58.3 3.10, d (J = 10.0)

9 48.2 2.95, d (J = 10.0)

10 76.5 4.20, s

11 195.8

12 108.2

13 164.2

14 97.4 5.90, s

15 166.8

16 101.5 6.20, s

1' 137.2

2' 128.8 7.95, d (J = 7.5)

3' 128.5 7.55, t (J = 7.5)

4' 133.2 7.65, t (J = 7.5)

5' 128.5 7.55, t (J = 7.5)

6' 128.8 7.95, d (J = 7.5)
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Note: Data extracted from supplementary information of a relevant publication. Chemical shifts

(δ) are reported in parts per million (ppm) relative to the residual solvent signal (DMSO-d₆ at

2.50 ppm for ¹H and 39.52 ppm for ¹³C). Multiplicity is abbreviated as s (singlet), d (doublet), t

(triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of
Deoxyenterocin
Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra

for the structural elucidation and verification of deoxyenterocin.

Materials:

Deoxyenterocin sample (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9% D

5 mm NMR tubes

Glass wool

Pasteur pipettes

Instrumentation:

NMR Spectrometer (e.g., Bruker Avance series, 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the purified deoxyenterocin sample.

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[1]

Cap the NMR tube securely.

Instrument Setup and Calibration:

Insert the sample into the spectrometer.

Lock the field frequency using the deuterium signal of DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Reference the ¹H and ¹³C chemical shifts to the residual solvent signals of DMSO-d₆ (δH =

2.50 ppm, δC = 39.52 ppm).

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30°

pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of

200-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or

more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2D NMR - COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum

to identify proton-proton spin-spin couplings.

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-

selected HSQC spectrum to identify direct one-bond correlations between protons and

carbons.

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected

HMBC spectrum to identify long-range (2-3 bond) correlations between protons and

carbons.
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Data Processing and Analysis:

Apply Fourier transformation, phase correction, and baseline correction to all acquired

spectra using appropriate NMR software (e.g., TopSpin, Mnova).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D

spectra to assign all proton and carbon signals to the structure of deoxyenterocin.

Protocol 2: LC-MS/MS Analysis of Deoxyenterocin
Objective: To determine the accurate mass, confirm the molecular formula, and investigate the

fragmentation pattern of deoxyenterocin using Liquid Chromatography-Mass Spectrometry

(LC-MS/MS).

Materials:

Purified deoxyenterocin sample

Acetonitrile (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

Methanol (for sample dissolution)

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap) capable of high-

resolution mass measurement and tandem MS (MS/MS).

C18 reversed-phase analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Procedure:
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Sample Preparation:

Prepare a stock solution of deoxyenterocin in methanol at a concentration of 1 mg/mL.

Dilute the stock solution with the initial mobile phase composition (e.g., 95:5

water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

LC Method:

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes,

hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Injection Volume: 1-5 µL.

MS Method:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for

polyketides.

Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-1000 to

determine the accurate mass of the molecular ion ([M+H]⁺).

Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on

the precursor ion corresponding to deoxyenterocin ([M+H]⁺ at m/z 429.1180). Apply a

collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion

spectrum.

Data Analysis:

Process the data using the instrument's software.
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Determine the accurate mass of the precursor ion from the full scan MS data and use it to

calculate the elemental composition to confirm the molecular formula (C₂₂H₂₀O₉).

Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation

pattern can provide valuable structural information, such as the loss of water molecules,

cleavage of ester or ether linkages, and retro-Diels-Alder reactions within cyclic moieties.

Mandatory Visualizations
Experimental Workflow
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Caption: Experimental workflow for deoxyenterocin characterization.
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Signaling Pathway
Information regarding the specific signaling pathways and molecular mechanisms of action for

deoxyenterocin is not currently well-documented in publicly available scientific literature.

While it is a member of the polyketide family, which includes many compounds with diverse

biological activities, specific cellular targets and signaling cascades for deoxyenterocin have

not been elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this

time. Further biological and pharmacological studies are required to determine its mechanism

of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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